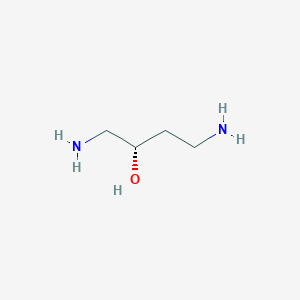
(2S)-1,4-Diaminobutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1,4-Diaminobutan-2-ol is an organic compound with the molecular formula C4H12N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,4-Diaminobutan-2-ol typically involves the reduction of 2,5-diketopiperazine derivatives. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent under mild conditions. The reaction is carried out in an aqueous or alcoholic solvent at room temperature, yielding this compound with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of suitable precursors. This process is typically conducted in a high-pressure reactor using a metal catalyst such as palladium on carbon (Pd/C). The reaction conditions include elevated temperatures and pressures to ensure complete reduction and high yield.
化学反応の分析
Types of Reactions
(2S)-1,4-Diaminobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Further reduction can lead to the formation of tetraamines.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions include imines, oximes, tetraamines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
(2S)-1,4-Diaminobutan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2S)-1,4-Diaminobutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access. The pathways involved often include modulation of enzyme kinetics and alteration of cellular signaling processes.
類似化合物との比較
Similar Compounds
1,4-Diaminobutane: Similar in structure but lacks the hydroxyl group.
2-Amino-1-butanol: Contains a hydroxyl group but only one amino group.
1,3-Diaminopropan-2-ol: Similar functional groups but different carbon chain length.
Uniqueness
(2S)-1,4-Diaminobutan-2-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups
特性
CAS番号 |
24177-21-7 |
|---|---|
分子式 |
C4H12N2O |
分子量 |
104.15 g/mol |
IUPAC名 |
(2S)-1,4-diaminobutan-2-ol |
InChI |
InChI=1S/C4H12N2O/c5-2-1-4(7)3-6/h4,7H,1-3,5-6H2/t4-/m0/s1 |
InChIキー |
HXMVNCMPQGPRLN-BYPYZUCNSA-N |
異性体SMILES |
C(CN)[C@@H](CN)O |
正規SMILES |
C(CN)C(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


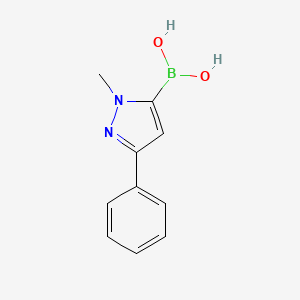
![2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B13465469.png)

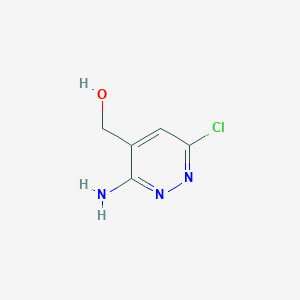
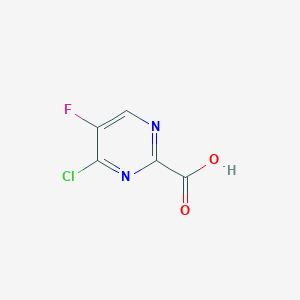
![2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B13465501.png)


![Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13465517.png)
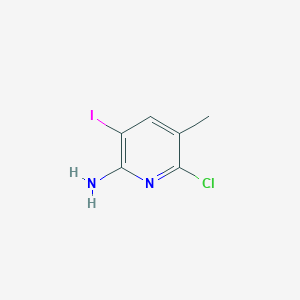
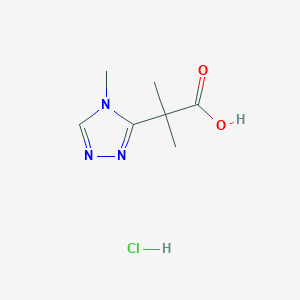
![tert-butylN-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate](/img/structure/B13465532.png)
![4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride](/img/structure/B13465537.png)
![(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride](/img/structure/B13465553.png)
